molecular formula C26H27N3O5S B12030175 methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 312938-63-9

methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12030175
CAS No.: 312938-63-9
M. Wt: 493.6 g/mol
InChI Key: XKEPLSLKPBYNAE-FYJGNVAPSA-N
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Description

Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The dimethoxyphenyl and dimethylamino groups can be introduced through electrophilic aromatic substitution reactions.

    Final esterification: The carboxylate group is typically introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of high-purity reagents: Ensuring the starting materials are of high purity to avoid side reactions.

    Controlled reaction environments: Maintaining specific temperatures, pressures, and pH levels to favor the desired reaction pathways.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific compound may exhibit similar properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Its structure suggests possible applications in treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various applications.

Mechanism of Action

The mechanism of action of methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their function.

    Pathways: Affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures and properties.

    Benzylidene derivatives: Compounds with benzylidene groups that exhibit similar reactivity.

    Dimethoxyphenyl compounds: Molecules with dimethoxyphenyl groups that share similar biological activities.

Uniqueness

What sets methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its unique combination of functional groups and structural features. This allows for specific interactions with biological targets and diverse reactivity in chemical synthesis.

Properties

CAS No.

312938-63-9

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H27N3O5S/c1-15-22(25(31)34-6)23(17-9-12-19(32-4)20(14-17)33-5)29-24(30)21(35-26(29)27-15)13-16-7-10-18(11-8-16)28(2)3/h7-14,23H,1-6H3/b21-13+

InChI Key

XKEPLSLKPBYNAE-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

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